molecular formula C14H4Cl4N2O4 B14446798 1H-Pyrrole-2,5-dione, 1,1'-(phenylene)bis[3,4-dichloro- CAS No. 78244-15-2

1H-Pyrrole-2,5-dione, 1,1'-(phenylene)bis[3,4-dichloro-

Cat. No.: B14446798
CAS No.: 78244-15-2
M. Wt: 406.0 g/mol
InChI Key: FQTIEEJTSLQLFF-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] is a chemical compound known for its unique structure and properties. It belongs to the class of bismaleimides, which are compounds containing two maleimide groups connected by a phenylene bridge. This compound is characterized by the presence of chlorine atoms at the 3 and 4 positions of the pyrrole ring, which significantly influences its reactivity and applications.

Preparation Methods

The synthesis of 1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] typically involves the reaction of maleic anhydride with an appropriate diamine, followed by chlorination. The reaction conditions often include:

    Solvent: Commonly used solvents include toluene or xylene.

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 100°C to 150°C.

Industrial production methods may involve continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Polymerization: The compound can undergo polymerization reactions to form high-performance polymers used in advanced materials.

Major products formed from these reactions include various substituted derivatives and polymers with enhanced properties.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of high-performance materials, such as heat-resistant polymers and adhesives.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] involves its interaction with molecular targets through its reactive maleimide groups. These groups can form covalent bonds with nucleophiles, such as amines and thiols, leading to the modification of proteins and other biomolecules. The pathways involved include:

    Covalent Bond Formation: The maleimide groups react with nucleophiles to form stable covalent bonds.

    Protein Modification: The compound can modify proteins by reacting with amino acid residues, affecting their function and activity.

    Signal Transduction: The modification of proteins can influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] can be compared with other similar compounds, such as:

    1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: This compound lacks the chlorine atoms, resulting in different reactivity and applications.

    N,N’-(1,3-Phenylene)dimaleimide: Similar structure but without the chlorine atoms, leading to variations in chemical behavior and uses.

    4,4’-Methylenebis(phenylmaleimide): Another bismaleimide with different substituents, affecting its properties and applications.

Properties

CAS No.

78244-15-2

Molecular Formula

C14H4Cl4N2O4

Molecular Weight

406.0 g/mol

IUPAC Name

3,4-dichloro-1-[2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C14H4Cl4N2O4/c15-7-8(16)12(22)19(11(7)21)5-3-1-2-4-6(5)20-13(23)9(17)10(18)14(20)24/h1-4H

InChI Key

FQTIEEJTSLQLFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)N3C(=O)C(=C(C3=O)Cl)Cl

Origin of Product

United States

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